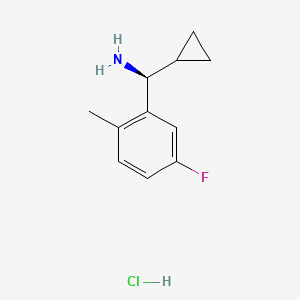
(1-Bromo-2,2-diethoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where a bromine atom and a diethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2,2-diethoxyethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-diethoxyethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products include aldehydes or ketones.
Reduction: The primary product is the corresponding ethylbenzene derivative.
Applications De Recherche Scientifique
(1-Bromo-2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Bromo-2,2-diethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The diethoxyethyl group can participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom attached to the benzene ring.
Uniqueness
(1-Bromo-2,2-diethoxyethyl)benzene is unique due to the presence of both a bromine atom and a diethoxyethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
(1-bromo-2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Clé InChI |
RIVJMNHNHOXINL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C1=CC=CC=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)







![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
